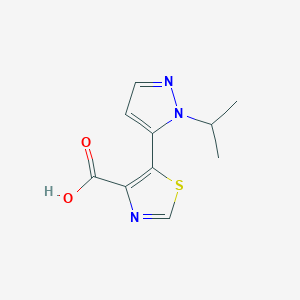
1-(2,3-Dichloroquinoxalin-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dichloroquinoxalin-5-yl)ethanone is a chemical compound with the molecular formula C10H6Cl2N2O and a molecular weight of 241.07344 g/mol It is a derivative of quinoxaline, a heterocyclic compound containing a benzene ring fused to a pyrazine ring
Preparation Methods
The synthesis of 1-(2,3-Dichloroquinoxalin-5-yl)ethanone typically involves the reaction of 2,3-dichloroquinoxaline with ethanoyl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to reflux, and the product is isolated by filtration and purified by recrystallization.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Chemical Reactions Analysis
1-(2,3-Dichloroquinoxalin-5-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(2,3-Dichloroquinoxalin-5-yl)ethanone is not well-documented. its derivatives are known to interact with various molecular targets, including enzymes and receptors. For example, quinoxaline derivatives can inhibit topoisomerase II, an enzyme involved in DNA replication, which may explain their anticancer properties . The exact pathways and molecular targets involved depend on the specific structure and functional groups of the derivative.
Comparison with Similar Compounds
1-(2,3-Dichloroquinoxalin-5-yl)ethanone can be compared with other quinoxaline derivatives, such as:
2,3-Dichloroquinoxaline: This compound lacks the ethanone group and has different chemical properties and reactivity.
1-(2-Chloroquinoxalin-5-yl)ethanone: This compound has only one chlorine atom, which may affect its reactivity and biological activity.
1-(2,3-Dichloroquinoxalin-6-yl)ethanone: The position of the chlorine atoms in the quinoxaline ring can influence the compound’s properties and applications.
Properties
CAS No. |
459835-98-4 |
|---|---|
Molecular Formula |
C10H6Cl2N2O |
Molecular Weight |
241.07 g/mol |
IUPAC Name |
1-(2,3-dichloroquinoxalin-5-yl)ethanone |
InChI |
InChI=1S/C10H6Cl2N2O/c1-5(15)6-3-2-4-7-8(6)14-10(12)9(11)13-7/h2-4H,1H3 |
InChI Key |
ALWPBDJGTGCHOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C(=CC=C1)N=C(C(=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





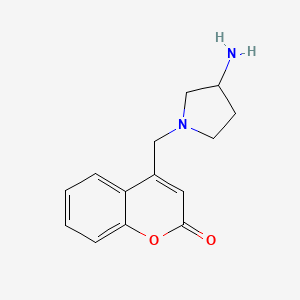

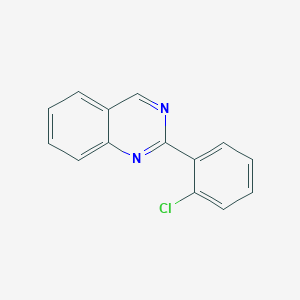

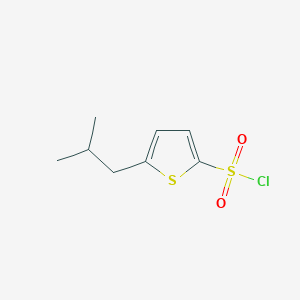
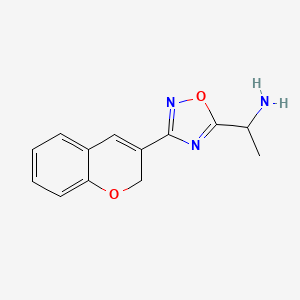
![6-Bromo-7-ethoxyimidazo[1,2-a]pyridine](/img/structure/B11870858.png)
